molecular formula C16H18N2O6 B8182741 (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate

Cat. No.: B8182741
M. Wt: 334.32 g/mol
InChI Key: KQNFTBBATJAVJD-NSHDSACASA-N
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Description

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl-protected amino acid derivative. Its synthesis and reactivity make it a valuable intermediate in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

    Coupling with Amino Acid Derivative: The final step involves coupling the protected amino acid derivative with the pyrrolidinone ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acid moiety, allowing for selective reactions at other sites. Upon deprotection, the amino acid can interact with enzymes or receptors, influencing biological pathways. The pyrrolidinone ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
  • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate

Uniqueness

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate is unique due to its combination of a pyrrolidinone ring and a benzyloxycarbonyl-protected amino acid. This structure provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-11(15(21)24-18-13(19)8-9-14(18)20)17(2)16(22)23-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFTBBATJAVJD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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